DBCO-NHCO-PEG4-acid, also known as dibenzocyclooctyne-N-hydroxycarbonyl-polyethylene glycol-4-acid, is a specialized chemical compound that serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is integral to click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions. Its structure includes a dibenzocyclooctyne moiety, a polyethylene glycol spacer, and a carboxylic acid group, which enhances its solubility and reactivity in biological systems.
DBCO-NHCO-PEG4-acid is synthesized through established chemical methods involving the reaction of dibenzocyclooctyne with polyethylene glycol and subsequent functionalization. It is commercially available from various suppliers specializing in chemical reagents for bioconjugation and drug delivery applications .
This compound falls under the category of bioorthogonal reagents used in chemical biology and medicinal chemistry. It is classified as a linker for ADCs and plays a crucial role in bioconjugation processes due to its ability to form stable covalent bonds with azide-containing molecules.
The synthesis of DBCO-NHCO-PEG4-acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice (commonly dimethyl sulfoxide or dichloromethane) to optimize yield and purity. Industrial production often employs batch processes with stringent quality control measures .
DBCO-NHCO-PEG4-acid has a complex molecular structure characterized by:
The molecular formula for DBCO-NHCO-PEG4-acid is , with a molecular weight of approximately 327.40 g/mol. Its structure can be represented as follows:
DBCO-NHCO-PEG4-acid primarily participates in:
The reaction conditions for strain-promoted cycloaddition typically involve neutral to slightly basic pH environments (pH 7-9) and can be conducted at room temperature to 37°C. The efficiency of these reactions makes them suitable for various bioconjugation applications .
The mechanism by which DBCO-NHCO-PEG4-acid functions involves:
This mechanism is crucial in biochemical pathways involving targeted cancer therapies, where precise delivery systems can significantly improve treatment outcomes .
DBCO-NHCO-PEG4-acid is characterized by:
Key chemical properties include:
DBCO-NHCO-PEG4-acid has diverse applications in scientific research and medicine:
Systematic Chemical Description:DBCO-NHCO-PEG4-acid (CAS: 2110448-99-0; alternative CAS: 1870899-46-9 in some sources) is systematically named to reflect its three key structural domains:
Molecular Formula and Mass:
Structural Features:
Table 1: Structural and Identifier Comparison of DBCO-NHCO-PEG4-acid
Property | Reported Value 1 | Reported Value 2 | Source References |
---|---|---|---|
CAS Number | 2110448-99-0 | 1870899-46-9 | [1] [6] |
Molecular Formula | C₃₀H₃₆N₂O₈ | C₃₂H₄₀N₂O₉ | [1] [6] |
Molecular Weight (g/mol) | 552.6 | 596.67 | [3] [6] |
Purity | >95% | ≥95% | [3] [9] |
Storage Conditions | -20°C (desiccated) | -20°C (light-sensitive) | [3] [9] |
Synonyms and Functional Groups:Common aliases include:
Pre-PEGylation Era:Early bioconjugation reagents like DBCO-acid (non-PEGylated) suffered from severe limitations:
Bertozzi’s Breakthrough and PEG Integration:Carolyn Bertozzi’s 2004 introduction of strain-promoted azide-alkyne cycloaddition (SPAAC) eliminated copper requirements but exposed solubility challenges [4]. This spurred PEG derivatization:
Solubility Advancements:
Table 2: Evolution of DBCO-Acid Reagents with PEG Spacers
Generation | Example Compound | Water Solubility | Key Advancement | Limitation |
---|---|---|---|---|
Non-PEGylated | DBCO-acid | <0.1 mg/mL | First SPAAC reagent | Organic solvents required |
Early PEG (≤PEG2) | DBCO-PEG1-acid | ~5 mg/mL | Moderate solubility gain | Limited spacer length |
Optimized PEG4 | DBCO-NHCO-PEG4-acid | >50 mg/mL | Bioorthogonality + physiological compatibility | Higher molecular weight |
Mechanistic Advantages:
Dual-Functionality Mechanism:DBCO-NHCO-PEG4-acid operates as a heterobifunctional "bridge":
Strategic Applications:
Table 3: Bioconjugation Workflow Using DBCO-NHCO-PEG4-acid
Step | Reaction | Conditions | Outcome |
---|---|---|---|
1 | Amide Coupling | EDC/NHS, pH 7.5–8.5 | DBCO-PEG4 conjugation to amine-bearing molecule (e.g., antibody) |
2 | SPAAC Click Chemistry | Aqueous buffer, 4–37°C, no catalyst | Azide-tagged molecule (e.g., drug, fluorophore) ligated to DBCO |
Advantages Over Alternatives:
Emerging Innovations:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6